molecular formula C22H26ClFN4O3S2 B2798695 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321942-45-3

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2798695
CAS No.: 1321942-45-3
M. Wt: 513.04
InChI Key: LMRGGANDTNBHBG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by:

  • A pyrrolidin-1-ylsulfonyl substituent on the benzamide core, influencing electronic and steric properties.
  • A dimethylaminoethyl side chain, enhancing solubility via protonation in physiological conditions.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications .

This compound belongs to a broader class of sulfonamide- and heterocycle-containing molecules, often explored for kinase inhibition, antimicrobial activity, or receptor modulation.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)14-15-27(22-24-20-18(23)6-5-7-19(20)31-22)21(28)16-8-10-17(11-9-16)32(29,30)26-12-3-4-13-26;/h5-11H,3-4,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGGANDTNBHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Benzamide Modifications

Compound 1215321-47-3
  • Structure : Differs in the sulfonamide substituent (piperidin-1-ylsulfonyl vs. pyrrolidin-1-ylsulfonyl).
  • Reduced steric hindrance in piperidine may enhance metabolic stability but decrease selectivity .
Sulfentrazone (Pesticide Glossary Entry)
  • Structure : Contains a difluoromethyl-triazolone group instead of benzothiazole.
  • Impact :
    • The triazolone moiety increases electrophilicity, favoring herbicidal activity, whereas the fluorobenzo[d]thiazol in the target compound likely enhances aromatic interactions in biological targets .

Heterocyclic Substituents

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure: Features a chlorophenyl-thiazol core with a dimethylamino benzylidene group.
  • Impact: The absence of a sulfonamide reduces hydrogen-bonding capacity, limiting solubility compared to the target compound.
Synthesized Triazole Derivatives ()
  • Structure : Includes 1,2,4-triazole-3-thiones with fluorophenyl and sulfonylbenzene groups.

Side Chain Variations

N-[2-(diethylamino)ethyl] Analogs ()
  • Structure: Replaces dimethylaminoethyl with diethylaminoethyl.
  • Impact: Increased steric bulk from ethyl groups may reduce solubility and alter pharmacokinetics. Dimethylaminoethyl in the target compound balances solubility and steric demands for receptor binding .

Key Data Tables

Table 1: Substituent Effects on Solubility and Bioactivity

Compound Sulfonamide Group Heterocycle Side Chain Solubility (HCl Salt) Notable Bioactivity
Target Compound Pyrrolidin-1-ylsulfonyl 4-Fluorobenzo[d]thiazol Dimethylaminoethyl High Kinase inhibition*
1215321-47-3 Piperidin-1-ylsulfonyl 4-Fluorobenzo[d]thiazol Dimethylaminoethyl Moderate-High Antimicrobial*
Sulfentrazone None Triazolone Difluoromethyl Low Herbicidal
4-(4-Chlorophenyl)-N-...thiazol-2-amine None Chlorophenyl-thiazol Dimethylamino-benzylidene Low Antifungal*

Table 2: Spectral Comparison (IR and NMR)

Compound Type IR νC=S (cm⁻¹) IR νNH (cm⁻¹) ¹H-NMR δ (ppm) Key Signals
Target Compound Not observed 3278–3414 (NH) 2.8–3.1 (dimethylaminoethyl)
1,2,4-Triazole-3-thiones 1247–1255 3150–3319 (NH) 7.2–8.1 (fluorophenyl)
Piperidinyl Analog Not reported Similar NH 2.6–3.0 (piperidinyl CH₂)

Research Findings and Implications

  • Sulfonamide Role : The pyrrolidinylsulfonyl group in the target compound provides a balance of electron-withdrawing effects and steric bulk, enhancing binding to charged residues in enzymatic pockets compared to bulkier piperidinyl analogs .
  • Fluorobenzo[d]thiazol Advantage: This moiety improves metabolic stability and target affinity over non-fluorinated thiazoles or triazoles, as seen in pesticidal and antimicrobial analogs .
  • Salt Formulation : The hydrochloride salt significantly enhances bioavailability relative to free-base counterparts, a critical factor in drug development .

Q & A

Q. Methodological Insight :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and mass spectrometry for molecular weight validation .
  • Property Analysis : Employ logP calculations (e.g., via HPLC) to assess lipophilicity, which correlates with membrane permeability .

What are the standard synthetic routes and characterization techniques for this compound?

Basic Research Question
Synthesis involves multi-step organic reactions:

Coupling Reactions : Amide bond formation between benzoic acid derivatives and amines under DCC/HOBt activation .

Functionalization : Introduction of the pyrrolidinylsulfonyl group via nucleophilic substitution (e.g., using pyrrolidine and sulfonyl chloride) .

Salt Formation : Hydrochloride salt preparation via HCl gas exposure in anhydrous ether .

Q. Characterization :

  • Purity : Assessed by HPLC (>95% purity threshold) .
  • Structural Confirmation : FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), NMR for regiochemistry, and X-ray crystallography (if crystalline) for absolute configuration .

How can researchers optimize synthesis yield and purity for this compound?

Advanced Research Question
Key Variables :

  • Temperature : Control during coupling reactions (e.g., 0–5°C for sulfonylation to minimize side products) .
  • Solvent Selection : Use DMF for polar intermediates and dichloromethane for acid-sensitive steps .
  • Catalysts : Employ DMAP to accelerate acylation reactions .

Q. Methodological Steps :

DoE (Design of Experiments) : Vary reaction time, solvent, and catalyst loading to identify optimal conditions .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) .

How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Advanced Research Question
Potential Causes :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound stability .
  • Metabolic Differences : Species-specific cytochrome P450 activity in in vivo models .

Q. Resolution Strategies :

Standardize Protocols : Use CLSI guidelines for cytotoxicity assays .

Orthogonal Assays : Validate kinase inhibition via SPR (Surface Plasmon Resonance) alongside enzymatic assays to confirm target engagement .

Meta-Analysis : Compare data across studies using Hill equation normalization to account for assay-specific parameters .

What methods are used to elucidate the compound’s mechanism of action?

Advanced Research Question
Techniques :

  • Target Identification : Chemical Proteomics (e.g., affinity chromatography with biotinylated analogs) .
  • Binding Studies : ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔG, ΔH) .
  • Structural Biology : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .

Q. Case Example :

  • If targeting protein kinases , perform kinase activity assays (e.g., ADP-Glo™) with ATP concentration titrations to assess competitive inhibition .

How to design derivatives for improved biological activity and reduced off-target effects?

Advanced Research Question
Design Principles :

  • Bioisosteric Replacement : Substitute the pyrrolidinylsulfonyl group with morpholine or piperazine to modulate solubility .
  • SAR (Structure-Activity Relationship) : Systematically modify the fluorobenzo[d]thiazole ring (e.g., replace F with Cl or CF₃) and evaluate IC₅₀ shifts .

Q. Synthesis Workflow :

Parallel Synthesis : Use automated liquid handlers to generate a 24-compound library .

In Silico Screening : Prioritize derivatives via molecular docking (e.g., AutoDock Vina) against target proteins .

How can computational methods analyze binding interactions and predict pharmacokinetics?

Advanced Research Question
Tools :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories .
  • ADMET Prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell model) and CYP450 inhibition profiles .

Q. Case Study :

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic attack .

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